molecular formula C14H26N2O3 B2788891 Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate CAS No. 2260936-30-7

Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate

Cat. No.: B2788891
CAS No.: 2260936-30-7
M. Wt: 270.373
InChI Key: FDSNYLIGHOMXPX-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate (CAS 2260936-30-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol . The compound contains a piperidine ring linked to a pyrrolidine moiety, both of which are privileged structures in pharmaceutical development. This molecular architecture, which includes a hydroxy group and a Boc (tert-butoxycarbonyl) protecting group, makes it a versatile intermediate for the synthesis of more complex molecules . Compounds with piperidine and pyrrolidine scaffolds are frequently explored in the development of therapeutics for various diseases. Research into similar structures has shown their potential as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the relevance of this chemotype in targeting infectious diseases . Furthermore, the presence of the Boc-protected amine and the hydroxy group provides handles for further chemical modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies and high-throughput library synthesis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-6-14(18,10-16)11-4-7-15-8-5-11/h11,15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSNYLIGHOMXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Neuroprotective Effects
One of the notable applications of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate is its potential neuroprotective effects. Research indicates that compounds in this class can act as inhibitors of amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease. For instance, a study demonstrated that a related compound exhibited moderate protective effects on astrocytes against amyloid beta-induced cytotoxicity, reducing inflammatory markers such as TNF-α and free radicals .

Acetylcholinesterase Inhibition
The compound has also shown promise as an acetylcholinesterase inhibitor. This property is significant for treating cognitive disorders, as it helps enhance cholinergic transmission by preventing the breakdown of acetylcholine. In vitro studies have indicated that this compound can effectively inhibit this enzyme, thereby potentially improving memory and learning processes .

Synthesis and Derivative Studies

Synthesis Techniques
The synthesis of this compound has been explored through various methodologies. A notable synthetic route involves the coupling of resorcinol derivatives with azacycloalkanones in the presence of bases such as sodium hydroxide or potassium hydroxide. This method has been optimized for efficiency and yield, making it suitable for large-scale production .

Derivative Exploration
Research into derivatives of this compound has revealed a range of biological activities. For example, modifications to the piperidine ring or the introduction of different substituents have led to compounds with enhanced anti-inflammatory and neuroprotective properties. These derivatives are under investigation for their potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate with structurally related compounds, focusing on molecular properties, substituents, and safety profiles:

Compound Name CAS No. Molecular Formula MW Key Substituents Physical State Safety Profile
This compound (hypothetical) N/A C15H26N2O3 294.4 3-hydroxy, 3-piperidin-4-yl, Boc-protected Not reported Likely requires standard lab precautions
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C15H23N3O2 277.4 4-amino, 4-pyridin-3-yl, Boc-protected Light yellow solid Requires respiratory/eye protection
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C17H25NO4 307.4 3-hydroxymethyl, 4-methoxyphenyl, Boc-protected Not reported No known hazards
Tert-butyl 3-hydroxypiperidine-1-carboxylate 85275-45-2 C10H19NO3 201.3 3-hydroxy, Boc-protected Not reported Stability under standard conditions
(3R,4R)-rel-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate 443955-98-4 C10H20N2O3 216.3 4-amino, 3-hydroxy, Boc-protected Not reported Likely reactive at amino/hydroxy sites

Key Structural and Functional Differences

Safety and Handling: The pyridin-3-yl derivative requires stringent respiratory and eye protection due to unspecified hazards , whereas the methoxyphenyl analog is classified as non-hazardous .

Synthetic Utility :

  • Compounds like tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () demonstrate the use of Boc-protected intermediates in multi-step syntheses, often involving deprotection with trifluoroacetic acid (TFA) to yield bioactive amines .

Steric and Electronic Effects: The 3-hydroxymethyl group in the methoxyphenyl derivative may increase steric hindrance, affecting reaction kinetics compared to the target compound’s hydroxyl group . Amino-substituted analogs (e.g., CAS 443955-98-4) offer nucleophilic sites for further derivatization, a feature absent in the hydroxylated target compound .

Research Findings

  • Stability : Boc-protected compounds generally exhibit high stability under ambient conditions but are susceptible to acidic deprotection (e.g., TFA) .
  • Applications : Similar compounds are frequently used in peptide mimetics, protease inhibitors, and as intermediates in CNS drug synthesis .
  • Analytical Challenges : Crystallographic data for such compounds often rely on programs like SHELXL for structure refinement, highlighting the importance of computational tools in characterizing complex stereochemistry .

Biological Activity

Tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a pyrrolidine moiety, and a tert-butyl group. Its molecular formula is C13H22N2O3C_{13}H_{22}N_2O_3, with a molecular weight of approximately 250.33 g/mol. The structural complexity contributes to its diverse biological activities.

Recent studies have identified that this compound acts primarily as a selective and competitive antagonist at muscarinic receptors, particularly M2 receptors, which are implicated in various neurological functions. The binding affinity for the M2 receptor is significantly higher compared to M1 and M4 receptors, suggesting a targeted mechanism that could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. It has shown potential in protecting astrocytes from amyloid-beta-induced toxicity, which is crucial in the context of Alzheimer's disease .

3. Cytotoxicity

The cytotoxic effects of related compounds have been evaluated in various studies. For instance, piperidine amides have shown variable cytotoxicity against cancer cell lines, indicating that structural modifications can significantly influence biological activity . The specific cytotoxic profile of this compound remains to be fully characterized.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindingsReference
NeuroprotectionDemonstrated protective effects in astrocytes against amyloid-beta toxicity
Receptor BindingHigh affinity for M2 muscarinic receptors; potential therapeutic target for neurodegenerative diseases
Antimicrobial PotentialRelated compounds exhibit antimicrobial properties; further studies needed for this compound

Q & A

[Basic] What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-piperidin-4-ylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amine intermediates during functionalization .
  • Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic substitution or reductive amination under controlled pH and temperature .
  • Hydroxylation : Introduction of the hydroxyl group via oxidation or hydroxylation reagents like OsO₄ or KMnO₄ .
    Optimization : Adjusting reaction parameters (e.g., temperature: 0–25°C, solvent polarity) and employing catalysts (e.g., Pd/C for hydrogenation) improves yield and purity. Reaction progress should be monitored via TLC or HPLC .

[Advanced] How can computational methods aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energetically favorable conditions . For example:

  • Reaction path screening : Computational models prioritize routes with lower activation energies.
  • Solvent effects : Simulations evaluate solvent polarity’s impact on reaction efficiency.
  • Machine learning : Analyzes historical reaction data to recommend optimal catalysts or temperatures. These methods reduce trial-and-error experimentation and accelerate process development .

[Basic] What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry using SHELX software for refinement .
  • Infrared Spectroscopy (IR) : Validates hydroxyl and carbonyl groups via characteristic absorption bands .

[Advanced] How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Cross-validation : Repeat analyses under standardized conditions (e.g., solvent, concentration).
  • Supplementary techniques : Use X-ray crystallography to resolve stereochemical ambiguities .
  • Isotopic labeling : Track unexpected peaks in MS/NMR to identify impurities or degradation products .
  • Collaborative analysis : Compare data with computational NMR/MS simulations (e.g., ACD/Labs or Gaussian) .

[Basic] What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

[Advanced] What strategies ensure the compound’s stability during storage and experimental use?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Stability assays : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with HPLC .
  • Lyophilization : For long-term storage, lyophilize the compound and store as a powder .

[Basic] What biological targets or mechanisms are associated with this compound?

The compound interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to its piperidine-pyrrolidine scaffold. Its hydroxyl and Boc groups modulate binding affinity and solubility, making it a candidate for:

  • Neurological disorders : Potential inhibition of acetylcholinesterase or NMDA receptors .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via peptidoglycan mimicry .

[Advanced] How can enantiomeric purity be achieved and validated for chiral derivatives?

  • Chiral chromatography : Use columns with chiral stationary phases (e.g., Chiralpak IA/IB) for separation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational models .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps .

[Basic] What regulatory guidelines apply to this compound’s use in academic research?

  • GHS compliance : Although not classified under GHS, follow general lab safety standards (e.g., OSHA, EU REACH) .
  • Documentation : Maintain safety data sheets (SDS) and institutional review board (IRB) approvals for biological studies .

[Advanced] How can in vitro toxicity profiles be assessed for this compound?

  • Cell viability assays : Use MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values .
  • Genotoxicity screening : Perform Ames tests or Comet assays to detect DNA damage .
  • Metabolic stability : Evaluate hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .

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